- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, World Intellectual Property Organization, , ,

Cas no 956003-24-0 (3-Iodo-1H-pyrrolo[2,3-c]pyridine)

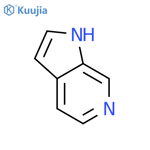

![3-Iodo-1H-pyrrolo[2,3-c]pyridine structure](https://de.kuujia.com/scimg/cas/956003-24-0x500.png)

956003-24-0 structure

Produktname:3-Iodo-1H-pyrrolo[2,3-c]pyridine

3-Iodo-1H-pyrrolo[2,3-c]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Iodo-1H-pyrrolo[2,3-c]pyridine

- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo

- 3-Iodo-6-azaindole

- 1H-Pyrrolo[2,3-c]pyridine, 3-iodo-

- KSC494G0J

- HIN1527

- JCBUTJANQMHZJJ-UHFFFAOYSA-N

- BCP08933

- WT1420

- 3-iodo-1h-pyrrolo-[2,3-c]pyridine

- FCH1401116

- 3-iodanyl-1H-pyrrolo[2,3-c]pyridine

- SY097498

- ST2410740

- AX8215841

- AB0037550

- Y4841

- A845343

- 003I240

- 3-Iodo-1H-pyrrolo[2,3-c]pyridine (ACI)

- CS-0041505

- AKOS015853765

- SB40300

- DTXSID50653282

- J-512675

- EN300-1699504

- SCHEMBL245511

- DS-15652

- MFCD10699183

- Z1269236830

- 956003-24-0

-

- MDL: MFCD10699183

- Inchi: 1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H

- InChI-Schlüssel: JCBUTJANQMHZJJ-UHFFFAOYSA-N

- Lächelt: IC1C2C(=CN=CC=2)NC=1

Berechnete Eigenschaften

- Genaue Masse: 243.95

- Monoisotopenmasse: 243.95

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 129

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 28.7

Experimentelle Eigenschaften

- Dichte: 2.082

- Siedepunkt: 380.5°C at 760 mmHg

- Flammpunkt: 183.9°C

- Brechungsindex: 1.787

3-Iodo-1H-pyrrolo[2,3-c]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM149450-5g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95%+ | 5g |

$190 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1126643-5g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95% | 5g |

$210 | 2024-07-28 | |

| eNovation Chemicals LLC | K11789-25g |

3-iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95% | 25g |

$1200 | 2024-05-23 | |

| eNovation Chemicals LLC | D503558-5g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 97% | 5g |

$350 | 2023-09-04 | |

| eNovation Chemicals LLC | D916517-5g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95% | 5g |

$195 | 2023-09-01 | |

| Enamine | EN300-1699504-2.5g |

3-iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95% | 2.5g |

$91.0 | 2023-09-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I45670-5g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 97% | 5g |

¥684.0 | 2023-09-07 | |

| TRC | I737035-250mg |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 250mg |

$64.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D553240-1g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 97% | 1g |

$130 | 2024-05-24 | |

| Fluorochem | 211836-1g |

3-Iodo-1H-pyrrolo[2,3-c]pyridine |

956003-24-0 | 95% | 1g |

£54.00 | 2022-03-01 |

3-Iodo-1H-pyrrolo[2,3-c]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 45 min, rt

1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled

1.2 Reagents: Ammonium hydroxide , Sodium pyrosulfite Solvents: Water ; cooled

Referenz

- Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence, Organic & Biomolecular Chemistry, 2011, 9(14), 5129-5136

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of 4-pyrrolo[2,3-c]pyridin-3-yl)-pyrimidin-2-ylamines as antitumor agents, Germany, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; rt; 30 min, rt

Referenz

- Preparation of dibenzo[b,e][1,4]diazepin-11-ones as kinase inhibitors for treatment of cancer, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 1.5 h, rt

Referenz

- Developing DYRK inhibitors derived from the meridianins as a means of increasing levels of NFAT in the nucleus, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2617-2621

3-Iodo-1H-pyrrolo[2,3-c]pyridine Raw materials

3-Iodo-1H-pyrrolo[2,3-c]pyridine Preparation Products

3-Iodo-1H-pyrrolo[2,3-c]pyridine Verwandte Literatur

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

956003-24-0 (3-Iodo-1H-pyrrolo[2,3-c]pyridine) Verwandte Produkte

- 877060-47-4(3-Iodo-1H-pyrrolo[3,2-C]pyridine)

- 1807220-03-6(Ethyl 6-bromo-3-chloromethyl-2-cyanobenzoate)

- 312591-42-7(N-4-(2-methoxyphenyl)-1,3-thiazol-2-yl-3,5-dinitrobenzamide)

- 1781717-69-8(3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)propanoic acid)

- 851802-78-3(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2696-88-0(2-propoxycyclohexan-1-amine)

- 3751-82-4(Diethyl 4-oxopyrrolidine-1,3-dicarboxylate)

- 1343686-23-6(3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine)

- 1367933-90-1(5-(Aminomethyl)pyrazine-2-carboxylic acid)

- 1805103-55-2(4-(Bromomethyl)-5-(difluoromethyl)-2-iodo-3-nitropyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956003-24-0)3-Iodo-1H-pyrrolo[2,3-c]pyridine

Reinheit:99%/99%/99%/99%/99%

Menge:10.0g/25.0g/50.0g/100.0g/250.0g

Preis ($):155.0/333.0/565.0/961.0/1923.0